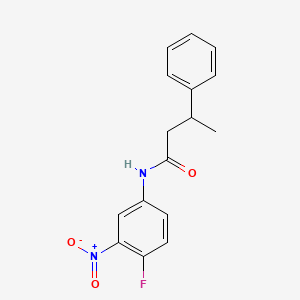![molecular formula C20H21NO5 B3982486 2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3982486.png)
2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid
説明
2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid, commonly known as ALA-PDT, is a photosensitizer used in photodynamic therapy (PDT). PDT is a non-invasive therapeutic modality that involves the use of a photosensitizing agent, light, and oxygen to produce cytotoxic reactive oxygen species (ROS) that can selectively destroy cancerous cells. ALA-PDT has gained significant attention in recent years due to its potential as a promising cancer treatment.
作用機序
ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid works by inducing the production of ROS in cancerous cells upon exposure to light. The ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death. ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can also activate the immune system, leading to the destruction of cancerous cells by immune cells.
Biochemical and Physiological Effects
ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can cause various biochemical and physiological effects, including the induction of apoptosis, necrosis, and autophagy in cancerous cells. ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can also cause changes in the tumor microenvironment, such as the reduction of tumor blood flow and the induction of inflammation. ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can also enhance the expression of various genes involved in cell death and immune response.
実験室実験の利点と制限
ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has several advantages for lab experiments, including its selectivity for cancerous cells, its non-invasiveness, and its potential to enhance the efficacy of other cancer treatments. However, ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has several limitations, including the need for light exposure, which can limit its use in deep-seated tumors, and the potential for photosensitivity reactions in patients.
将来の方向性
There are several future directions for ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid research, including the development of new photosensitizers with improved selectivity and efficacy, the optimization of treatment protocols, and the development of new light sources for deep-seated tumors. In addition, ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can be used in combination with other cancer treatments, such as immunotherapy and targeted therapy, to enhance their efficacy. Finally, the use of ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid in other applications, such as wound healing and bacterial infections, is also an area of active research.
Conclusion
ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid is a promising cancer treatment that has gained significant attention in recent years. Its selectivity for cancerous cells, non-invasiveness, and potential to enhance the efficacy of other cancer treatments make it an attractive option for cancer therapy. However, further research is needed to optimize its use and develop new treatment protocols. ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has the potential to revolutionize cancer treatment and improve patient outcomes.
科学的研究の応用
ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid can selectively destroy cancerous cells, while sparing normal cells. ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has been used to treat various types of cancer, including skin cancer, prostate cancer, and brain cancer. In addition, ALA-2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy when used in combination.
特性
IUPAC Name |
2-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-7-14-8-3-6-11-18(14)26-13-15(22)12-21-19(23)16-9-4-5-10-17(16)20(24)25/h2-6,8-11,15,22H,1,7,12-13H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYKIKZMWOUNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3982406.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3982419.png)
![ethyl 4-{[(cyclohexyl{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3982427.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol](/img/structure/B3982434.png)
![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982465.png)
![N-isopropyl-2-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B3982475.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![3-chloro-4-methoxy-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3982493.png)

![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3982507.png)